Maximin 32
Description
Maximin 32 belongs to the Maximin family of antimicrobial peptides (AMPs) derived from the skin secretions of the giant fire-bellied toad (Bombina maxima). These peptides are part of the amphibian innate immune system, exhibiting broad-spectrum activity against bacteria, fungi, and mycoplasma . For instance, Maximin 9 (a well-characterized member) contains a free thiol group critical for its antimycoplasma activity and structural stability . Maximin peptides are encoded by genes with three exons, where the third exon encodes both Maximin and Maximin H variants, suggesting evolutionary diversification via domain shuffling or gene conversion .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GIGGKILGGLKTALKGAAKELASTYLH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Antimicrobial Peptides
| Peptide | Source | Structure | Key Features | Target Microbes |
|---|---|---|---|---|
| Maximin 9 | Bombina maxima | Linear, free thiol | Antimycoplasma activity; rapid gene diversification | Mycoplasma, Gram-positive bacteria |
| Magainin-2 | Xenopus laevis | α-helical | Membrane disruption; broad-spectrum activity | Gram-negative bacteria, fungi |
| Human β-defensin 2 | Homo sapiens | β-sheet, cysteine-rich | Chemotactic and antimicrobial roles | Bacteria, viruses |
| Temporin-L | Rana temporaria | Amphipathic α-helix | Selective Gram-positive activity; salt-sensitive | Staphylococcus aureus |
Key Findings:
Structural Diversity : Maximin peptides lack conserved cysteine residues (unlike defensins), relying instead on linear structures with free thiols or other motifs for activity . This contrasts with the α-helical magainins and β-sheet defensins.
Evolutionary Adaptability : Maximin genes exhibit rapid divergence through domain shuffling, enabling adaptation to diverse pathogens . This contrasts with slower-evolving AMPs like magainins, which retain conserved structures.
Mechanistic Flexibility : Maximin 9’s antimycoplasma activity suggests a unique mechanism distinct from membrane-disrupting peptides like magainins .
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